molecular formula C10H19NO2 B7483024 Methyl 2-(azocan-1-yl)acetate

Methyl 2-(azocan-1-yl)acetate

Cat. No.: B7483024
M. Wt: 185.26 g/mol
InChI Key: JKPWMDRHIWEUFV-UHFFFAOYSA-N
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Description

Methyl 2-(azocan-1-yl)acetate is an organic compound with the molecular formula C10H19NO2. It is a derivative of azocane, a saturated heterocyclic compound containing a nitrogen atom in an eight-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azocan-1-yl)acetate typically involves the reaction of azocane with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in azocane attacks the carbon atom in methyl chloroacetate, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azocan-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(azocan-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(azocan-1-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azocane moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azocan-1-yl)acetate is unique due to its eight-membered azocane ring, which imparts different chemical and physical properties compared to smaller ring systems. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(azocan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9-11-7-5-3-2-4-6-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPWMDRHIWEUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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